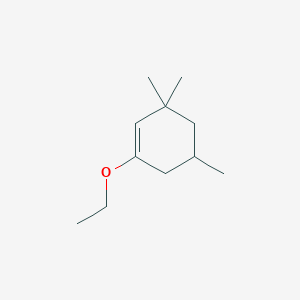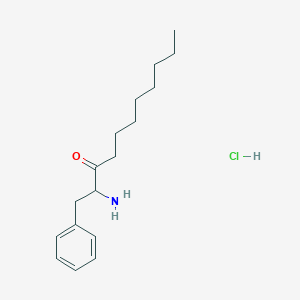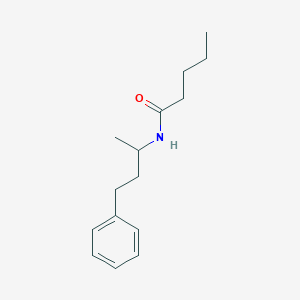
Ethyl 4-hydroxyphenylacetate
Overview
Description
Ethyl 4-hydroxyphenylacetate is a natural product found in Cichorium endivia and Cichorium intybus with data available.
Scientific Research Applications
Anti-inflammatory Applications
Ethyl 4-hydroxyphenylacetate has been utilized in the synthesis of anti-inflammatory compounds. For instance, it was involved in the synthesis of 1,2,4-triazole derivatives which exhibited anti-inflammatory activity, comparable to Ibuprofen (Virmani & Hussain, 2014). Additionally, its derivatives, particularly oxadiazoles, have shown varying degrees of anti-inflammatory effects in experimental studies (Virmani & Hussain, 2014).
Analytical Chemistry Applications
In analytical chemistry, this compound has been used in the determination of monoamine metabolites in human lumbar cerebrospinal fluid, employing techniques like high-performance liquid chromatography (Krstulović et al., 1982).
Organic Synthesis and Molecular Structure Studies
This compound is also significant in organic synthesis. For example, it was synthesized from 4-hydroxyphenylacetic acid via the Williamson etherization reaction (Sun Na-bo, 2006). Moreover, its derivatives were studied for their crystal and molecular structures, providing valuable insights for chemical research (Kaur et al., 2012).
Metallomesogens Synthesis
This compound has played a role in the synthesis of new metallomesogens. These are used to produce copper(II) metallomesogenic complexes, contributing to material science and engineering (Kovganko & Kovganko, 2013).
Bioactive Potentials and Medical Applications
In the field of bioactive potentials and medical applications, derivatives of this compound have been studied. For example, its involvement in the synthesis of derivatives with anti-arthritic potential was noted (Costa et al., 2012). Furthermore, compounds isolated from mollusks showed anti-inflammatory activities, where this compound derivatives were a part of the compound structure (Chakraborty & Joy, 2019).
Mechanism of Action
Target of Action
Ethyl 4-hydroxyphenylacetate is a selective inhibitor of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Mode of Action
The compound interacts with its target, MAO-A, by inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
This compound is involved in the metabolic pathway of 4-hydroxyphenylacetate. The compound is a substrate for the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a heterodimeric flavin-dependent monooxygenase complex . This enzyme catalyzes the ortho-hydroxylation of resveratrol to produce piceatannol, a compound with various health benefits and applications in food, medicine, and cosmetics .
Pharmacokinetics
It’s known that the compound can be prepared by preparative high-performance liquid chromatography (hplc) from papillomavirus-infected cells, which are then extracted with ethyl esters or alcohol .
Result of Action
The inhibition of MAO-A by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain. This can have various effects on mood, anxiety, and behavior. Additionally, the compound’s role in the production of piceatannol suggests potential health benefits, given piceatannol’s reported anti-cancer, anti-obesity, and neuroprotective properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its production from papillomavirus-infected cells can depend on the specific conditions of the extraction process . Furthermore, the activity of 4HPA3H, the enzyme that uses this compound as a substrate, can be affected by factors such as pH and temperature .
Safety and Hazards
Future Directions
Ethyl 4-hydroxyphenylacetate has potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . Future research may focus on studying its structure–activity relationship, improving its properties, and developing a robust system for its synthesis .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxyphenylacetate interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme 4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H), a bacterial flavin-dependent monooxygenase . This enzyme catalyzes the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating its conversion to other compounds.
Cellular Effects
It is known that the product of its enzymatic conversion by 4HPA3H, 3,4-dihydroxyphenylacetate, participates in key biological processes, including cellular metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by the enzyme 4HPA3H. This enzyme catalyzes the ortho-hydroxylation of this compound to produce a more hydroxylated compound . This process involves binding interactions with the enzyme, leading to changes in the molecular structure of this compound.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 36-38°C
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme 4HPA3H . This enzyme, which interacts with this compound, is part of a broader metabolic pathway that contributes to cellular metabolism and the biosynthesis of bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPKVFCGIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066165 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17138-28-2 | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-HYDROXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the identification of Ethyl 4-hydroxyphenylacetate in Illigera cordata Dunn?
A1: The research paper [] highlights the isolation of eleven phenolic compounds from the stems of Illigera cordata Dunn, including this compound. This marks the first-time identification of these compounds within this specific plant species. This discovery contributes to the understanding of the phytochemical profile of Illigera cordata Dunn and expands the knowledge base of naturally occurring phenolic compounds.
Q2: Are there other known sources of this compound in nature?
A2: While the provided research focuses specifically on Illigera cordata Dunn [], it's important to note that this compound and other phenolic compounds are found in various plants and natural sources. Further research would be needed to determine if this compound has been identified in other plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)

